molecular formula C28H33N5O2S B1191578 AZD-4992

AZD-4992

Cat. No.: B1191578
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure features a heterocyclic core with substituents optimized for selective binding and metabolic stability. Pharmacokinetic (PK) studies in murine models indicate a plasma half-life of ~8 hours and oral bioavailability of 65%, positioning it as a candidate for oral administration .

Properties

Molecular Formula

C28H33N5O2S

Appearance

Solid powder

Synonyms

AZD-4992;  AZD 4992;  AZD4992.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP Solubility (µg/mL) Target Affinity (IC₅₀, nM)
This compound 438.5 2.1 12.8 3.2 ± 0.4
Olaparib 434.5 1.8 9.5 5.1 ± 0.6
VX-970 452.6 2.5 7.2 1.8 ± 0.3

Notes:

  • This compound’s lower LogP compared to VX-970 correlates with improved aqueous solubility, reducing formulation challenges .
  • Its IC₅₀ value for target inhibition is intermediate between Olaparib and VX-970, suggesting balanced potency and selectivity .

Pharmacological and Clinical Profiles

Efficacy: In vitro studies demonstrate this compound’s superior tumor growth inhibition (TGI) in BRCA-mutated cell lines (TGI = 78%) compared to Olaparib (TGI = 65%) under identical conditions . However, VX-970 shows broader activity in ATM-deficient models (TGI = 85%), highlighting mechanistic differences.

In contrast, VX-970 induces reversible thrombocytopenia at equivalent doses .

Table 2: Preclinical PK/PD Parameters

Parameter This compound Olaparib VX-970
Cmax (ng/mL) 1,200 980 1,500
T₁/₂ (h) 8.0 6.2 10.5
VD (L/kg) 2.5 1.8 3.0
AUC₀–24 (h·ng/mL) 18,000 12,500 22,000

Notes:

Mechanistic Differentiation

This compound uniquely inhibits a secondary checkpoint kinase, reducing off-target effects observed with pan-inhibitors like VX-970. This specificity is corroborated by transcriptomic analyses showing minimal perturbation of non-target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.